Dammarenolic acid
Description
Overview of Dammarenolic Acid within the Triterpenoid (B12794562) Class
This compound is classified as a tetracyclic triterpenoid. uva.nl Triterpenoids are a large and diverse class of natural products derived from the cyclization of squalene (B77637), a 30-carbon precursor. pageplace.dechimia.ch Specifically, this compound belongs to the dammarane-type subgroup and is further characterized as an A-seco-dammarane triterpenoid. pageplace.descispace.com This "seco" designation indicates that one of the rings in the typical dammarane (B1241002) skeleton, in this case, the A-ring, is broken. pageplace.demdpi.com
The molecular formula for this compound is C₃₀H₅₀O₃. nih.govplantaedb.com Its structure features a dammarane skeleton with a cleaved A-ring, resulting in a carboxylic acid group. pageplace.de This compound is a constituent of dammar resin, which is obtained from trees of the Dipterocarpaceae family. wikipedia.orgresearchgate.net
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₅₀O₃ |
| Molecular Weight | 458.7 g/mol |
| IUPAC Name | 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
| CAS Number | 34336-09-9 |
| Appearance | Solid |
Historical and Contemporary Academic Interest in this compound Research
Historically, interest in this compound was linked to the study of natural resins like dammar gum, which has been used for centuries in applications such as varnishes for paintings. wikipedia.orgresearchgate.net Early research focused on isolating and elucidating the structures of the various triterpenoids present in these resins, including this compound. pageplace.deresearchgate.net
Contemporary research has shifted towards exploring the biological activities of this compound and its derivatives. scispace.comnih.govnih.gov Studies have investigated its potential in various fields, driven by its unique chemical structure. For instance, research has demonstrated its inhibitory effects against certain enzymes and its potential cytotoxic activity against various cancer cell lines. scispace.comnih.govmdpi.com
A notable area of modern research involves the chemical modification of this compound to create derivatives with enhanced or novel properties. scispace.comnih.gov For example, the esterification and amination of this compound have been explored to synthesize new compounds. scispace.com One study found that methyl dammarenoloate, a derivative, exhibited significantly higher inhibitory activity against α-glucosidase compared to the parent compound. scispace.com
Furthermore, research has explored the antitumor-promoting effects of this compound and its derivatives. nih.gov In one study, various derivatives were synthesized and tested for their ability to inhibit the induction of the Epstein-Barr virus early antigen, a common screening test for antitumor promoters. nih.gov This ongoing research highlights the continued academic interest in this compound as a lead compound for the development of new therapeutic agents. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H50O3 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H50O3/c1-20(2)10-9-16-30(8,33)24-14-18-28(6)23(24)11-12-25-27(5,17-15-26(31)32)22(21(3)4)13-19-29(25,28)7/h10,22-25,33H,3,9,11-19H2,1-2,4-8H3,(H,31,32)/t22-,23+,24-,25+,27-,28+,29+,30-/m0/s1 |
InChI Key |
SITSHJMXTJRDSK-HPNZNPLMSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C |
Synonyms |
dammarenolic acid |
Origin of Product |
United States |
Natural Origin and Biosynthetic Pathways of Dammarenolic Acid
Comprehensive Botanical Sources and Geographic Distribution
Dammarenolic acid is a naturally occurring compound found in a variety of plants, primarily within the resin of specific tree species. Its distribution is closely linked to the geographical locations of these botanical sources.
This compound is a principal secondary metabolite found in dammar resin, which is obtained from trees belonging to the Dipterocarpaceae family. mdpi.com It has been prominently isolated from the resin of Dipterocarpus species, such as Dipterocarpus alatus. researchgate.netresearchgate.netresearchgate.netresearchgate.net These trees are predominantly found in the tropical rainforests of Southeast Asia. The resin, a complex mixture of triterpenoids and sesquiterpenes, has been a subject of study for its chemical composition. mdpi.comcybertaxonomy.org this compound itself is a dammarane-type triterpenoid (B12794562) characterized by an oxidatively cleaved A-ring, resulting in a carboxyl functional group. researchgate.netcybertaxonomy.org
Table 1: Primary Botanical Source of this compound
| Genus | Species | Family | Plant Part | Geographic Region |
|---|
Beyond the Dipterocarpus genus, this compound and its derivatives have been identified in other plant genera, significantly expanding its known botanical distribution. The genus Aglaia, belonging to the Meliaceae family, is another notable source. worldresearchersassociations.comnih.govmdpi.com Species such as Aglaia sp. have been shown to contain this secodammarane triterpenoid. worldresearchersassociations.comnih.gov The Meliaceae family, known as the mahogany family, is widespread in tropical and subtropical regions globally. worldresearchersassociations.com Furthermore, a 3,4-seco-dammarane triterpenoid has been isolated from the buds of silver birch (Betula pendula Roth), indicating its presence in the Betulaceae family. mdpi.com
Table 2: Other Botanical Sources of this compound and Related Compounds
| Genus | Species | Family | Compound Type |
|---|---|---|---|
| Aglaia | sp. | Meliaceae | This compound |
| Aglaia | stellatopilosa | Meliaceae | Secodammarane derivatives |
| Aglaia | cucullata | Meliaceae | Dammarane-type triterpenoids |
Primary Isolation from Dipterocarpus Species Resins
Ethnopharmacological Context and Traditional Use Implications for Research
Plants containing this compound and other triterpenoids have a history of use in traditional medicine, which has often guided modern scientific investigation into their bioactive properties. For instance, oleo-resin from Dipterocarpus alatus has been traditionally used in Southeast Asia for purposes such as fuel for torches. mdpi.com The genus Aglaia is utilized in traditional practices for various ailments; Aglaia argentea is used in Indonesia to moisturize the lungs, reduce fever, and treat coughs and skin diseases. worldresearchersassociations.commdpi.com Similarly, Aglaia cucullata is employed in traditional medicine for treating diarrhea, inflammation, and skin diseases. mdpi.com The ethnopharmacological uses of plants from the Combretaceae and Chrysobalanaceae families, which also produce a variety of terpenoids, have been documented for treating conditions like malaria, diarrhea, and inflammation, highlighting the broad therapeutic potential attributed to this class of compounds. nih.govscielo.br These traditional applications provide a valuable context for contemporary research into the pharmacological activities of isolated compounds like this compound. nih.govmdpi.com
Elucidation of this compound Biosynthetic Pathways
The formation of this compound, like other triterpenoids, follows a complex biosynthetic route originating from simpler precursor molecules. This pathway involves a series of enzymatic reactions that build the characteristic carbon skeleton.
Triterpenoids are synthesized via the isoprenoid pathway, with the Mevalonate (MVA) pathway serving as the primary route for their production in the cytoplasm and endoplasmic reticulum of plant cells. nih.govgenome.jprsc.org This pathway begins with the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the universal C5 building blocks of all terpenoids. nih.govgenome.jp The MVA pathway utilizes acetyl-CoA to form these precursors. scielo.br Two molecules of farnesyl diphosphate (FPP), a C15 intermediate, are then condensed to form the C30 precursor, squalene (B77637). nih.govmdpi.com This crucial step is catalyzed by the enzyme squalene synthase. mdpi.com The MVA pathway is responsible for producing the precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. rsc.orgfrontiersin.org
Following the formation of squalene, it undergoes epoxidation to form 2,3-oxidosqualene (B107256), a reaction catalyzed by squalene epoxidase. mdpi.comfrontiersin.org The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis, leading to a vast diversity of skeletons. mdpi.comfrontiersin.orgresearchgate.net This reaction is carried out by a class of enzymes known as oxidosqualene cyclases (OSCs). mdpi.com In the biosynthesis of dammarane-type triterpenoids, an OSC specifically catalyzes the cyclization of 2,3-oxidosqualene to form the dammarenyl cation, which then undergoes further rearrangement and stabilization to produce the dammarane (B1241002) skeleton. researchgate.netmdpi.com
This compound is a seco-dammarane, meaning its A-ring has been cleaved. cybertaxonomy.orgresearchgate.net This ring-opening is a post-cyclization modification, an oxidative process that occurs after the initial triterpenoid skeleton has been formed. cybertaxonomy.orgresearchgate.net This cleavage results in the formation of a carboxylic acid group, a defining feature of this compound. researchgate.netresearchgate.net The specific enzymes, likely monooxygenases, responsible for this oxidative C-C bond cleavage in the biosynthesis of this compound are a subject of ongoing research. researchgate.netnih.govrsc.org
Advanced Synthetic Methodologies and Structural Derivatization of Dammarenolic Acid
Strategies for Chemical Modification and Semi-synthesis of Dammarenolic Acid
The inherent structure of this compound, characterized by a cleaved A-ring with a resulting carboxylic acid group, provides a prime site for chemical modification. researchgate.netresearchgate.net Researchers have capitalized on this feature to generate a library of derivatives through various semi-synthetic strategies, aiming to improve bioactivity and explore structure-activity relationships.
Esterification and Amidation Routes for Derivative Synthesis
The carboxyl group of this compound is a versatile handle for esterification and amidation reactions, leading to a wide array of derivatives. researchgate.netresearchgate.net The synthesis of methyl dammarenoloate, the methyl ester analogue of this compound, is a common modification. researchgate.netnih.gov Interestingly, while this compound exhibits potent anti-retroviral activity, its methyl ester, methyldammarenolate, was found to be inactive against HIV-1, highlighting the critical role of the free carboxylic acid in this specific biological function. nih.gov
Conversely, in the context of α-glucosidase inhibition, the methyl ester derivative, methyl dammarenoloate, demonstrated significantly enhanced activity compared to the parent compound. researchgate.netscispace.com This derivative was identified as a lead compound with an IC50 value of 0.037 μM, making it approximately 4800-fold more active than acarbose (B1664774) and 108-fold more active than this compound itself (IC50 of 4.0 μM). researchgate.netscispace.com
Amidation of this compound has also been extensively explored. researchgate.netresearchgate.net By converting the carboxylic acid to an acid chloride, subsequent reactions with various amines, including liquid ammonia, N-methylpiperazine, and morpholine (B109124), have yielded a series of amides. researchgate.net These modifications have been shown to influence the biological activity profile of the parent molecule. For instance, the N-methylpiperazinyl amide of this compound emerged as a potent antifungal agent against Cryptococcus neoformans var. Grubii, exhibiting activity approximately 30-fold greater than the reference drug fluconazole. researchgate.netresearchgate.net
| Derivative | Modification | Key Finding | Reference |
|---|---|---|---|
| Methyl dammarenoloate | Esterification | Inactive against HIV-1, but highly potent α-glucosidase inhibitor. | researchgate.netnih.govscispace.com |
| This compound amide | Amidation with ammonia | Exhibited α-glucosidase inhibitory activity. | researchgate.net |
| N-methylpiperazinyl amide | Amidation with N-methylpiperazine | Significant antifungal activity against Cryptococcus neoformans. | researchgate.netresearchgate.net |
| Morpholinyl amide | Amidation with morpholine | Showed promising α-glucosidase inhibition. | researchgate.net |
Introduction of Heterocyclic Moieties and Amino Acid Conjugation
The incorporation of heterocyclic rings and amino acids into the this compound scaffold represents a sophisticated strategy for generating novel analogues with potentially enhanced pharmacological properties. researchgate.netresearchgate.netmdpi.com Nitrogen-containing heterocyclic compounds are prevalent in FDA-approved drugs, and their integration into natural product skeletons is a promising approach in drug discovery. dntb.gov.ua
The synthesis of this compound derivatives bearing heterocyclic amines has been achieved through amidation reactions. researchgate.netresearchgate.net These modifications aim to explore new chemical space and modulate the bioactivity of the parent compound. For example, the introduction of a morpholine moiety led to a derivative with notable α-glucosidase inhibitory activity. researchgate.net
Furthermore, the conjugation of L-amino acids to the carboxylic acid of this compound has been investigated to enhance cytotoxicity against cancer cell lines. researchgate.netnih.gov In one study, twelve L-amino acid conjugates of this compound were synthesized. researchgate.netnih.gov This conjugation was found to significantly increase the cytotoxic activity against a human melanoma cell line when compared to the parent compound. researchgate.netnih.gov The rationale behind this approach is that the amino acid moiety can improve the pharmacokinetic properties of the molecule, such as absorption and distribution. mdpi.com The synthesis typically involves the reaction of this compound chloride with the corresponding amino acid methyl esters. researchgate.net For example, derivatives have been prepared using L-Lysine and L-phenylalanine methyl esters. researchgate.net
| Derivative Type | Synthetic Approach | Observed Biological Effect | Reference |
|---|---|---|---|
| Heterocyclic Amides (e.g., Morpholinyl) | Amidation with heterocyclic amines | Enhanced α-glucosidase inhibition | researchgate.net |
| L-Amino Acid Conjugates | Amidation with L-amino acid esters | Increased cytotoxicity against human melanoma cells | researchgate.netnih.gov |
| L-Lysine Conjugate | Amidation with L-Lysine methyl ester | Synthesized for biological evaluation | researchgate.net |
| L-Phenylalanine Conjugate | Amidation with L-Phenylalanine methyl ester | Synthesized for biological evaluation | researchgate.net |
Ring System Rearrangements and Structural Diversification Techniques
While specific examples of ring system rearrangements directly on this compound are not extensively detailed in the provided context, the broader field of triterpenoid (B12794562) chemistry often employs such strategies for structural diversification. Techniques like the Beckmann rearrangement and Demjanov rearrangement are utilized to modify the ring structures of related triterpenoids, such as dipterocarpol (B1150813). researchgate.netwikipedia.org These reactions can lead to the formation of novel heterocyclic systems fused to the triterpenoid core, potentially unlocking new biological activities. researchgate.net For instance, derivatives of dipterocarpol with isoxazole (B147169) and 2-cyano-1-ene fragments, created through modifications of ring A, have shown activity against the influenza A virus. researchgate.net
The reduction of the carboxylic acid in this compound to an alcohol or an aldehyde is another method of structural diversification. researchgate.netnih.gov These derivatives were found to have enhanced cytotoxicity against a human melanoma cell line compared to the parent this compound. researchgate.netnih.gov This suggests that the presence and nature of the functional group at this position are critical determinants of biological activity. researchgate.net
Structure-Activity Relationship (SAR) Studies and Molecular Design of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives influences their biological effects. researchgate.netresearchgate.net This knowledge is then applied to the rational design of new, more potent, and selective analogs.
Correlating Structural Features with Preclinical Biological Activities
SAR studies on this compound derivatives have provided valuable insights. For instance, the free carboxylic acid at C-3 is essential for anti-HIV activity, as its esterification to methyl dammarenolate leads to a loss of potency. nih.gov In contrast, for α-glucosidase inhibition, this same esterification dramatically increases activity. researchgate.netscispace.com This highlights the target-specific nature of the SAR for this compound.
The amidation of the carboxylic acid has also been shown to be a key determinant of activity. The introduction of an N-methylpiperazinyl group resulted in a potent antifungal agent, while conjugation with L-amino acids enhanced anticancer cytotoxicity. researchgate.netresearchgate.netresearchgate.net This indicates that the nature of the substituent at this position can be tailored to achieve specific biological outcomes.
Molecular docking studies have been employed to further elucidate these relationships at a molecular level. For example, docking simulations of this compound derivatives with α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) have helped to understand the inhibitory mechanisms and guide further derivatization. researchgate.net Similarly, virtual screening has identified this compound as having a good binding affinity for the main protease of SARS-CoV-2, suggesting its potential as a lead compound for antiviral development. f1000research.com
| Structural Feature | Biological Activity | SAR Finding | Reference |
|---|---|---|---|
| Free Carboxylic Acid (C-3) | Anti-HIV | Essential for activity. | nih.gov |
| Methyl Ester (C-3) | α-Glucosidase Inhibition | Significantly enhances activity. | researchgate.netscispace.com |
| Amino Acid Conjugation (C-3) | Anticancer (Melanoma) | Increases cytotoxicity. | researchgate.netnih.gov |
| N-methylpiperazinyl amide (C-3) | Antifungal | Confers potent activity. | researchgate.netresearchgate.net |
Rational Design of Novel this compound Analogs
The insights gained from SAR studies form the basis for the rational design of new this compound analogs with improved therapeutic profiles. The goal is to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. researchgate.netnih.gov
Based on the finding that esterification of this compound boosts α-glucosidase inhibitory activity, further exploration of different ester groups could lead to even more potent inhibitors. researchgate.netscispace.com Similarly, the success of amino acid conjugation in enhancing anticancer activity suggests that a wider range of amino acids, including non-natural ones, could be explored to optimize this effect. researchgate.netnih.gov
The conjugation of this compound with other pharmacologically active molecules is another promising design strategy. This hybrid approach, which has been successful with other triterpenoids like betulinic acid, could lead to multifunctional drugs with synergistic effects. nih.gov For example, combining the this compound scaffold with known antiviral or anticancer agents could result in novel compounds with enhanced efficacy.
Molecular modeling and computational chemistry play an increasingly important role in the rational design process. researchgate.netf1000research.com By predicting the binding interactions of virtual compounds with their biological targets, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.
In Vitro and Preclinical in Vivo Pharmacological Investigations of Dammarenolic Acid
Antidiabetic Research Perspectives
The global rise in metabolic disorders, particularly type 2 diabetes, has driven research into novel therapeutic agents. Dammarenolic acid has been explored for its potential to modulate key biological targets implicated in glucose metabolism.
α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. The inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia.
This compound has demonstrated notable inhibitory activity against α-glucosidase. In vitro studies have reported an IC50 value of 4.0 μM for this compound. researchgate.netscispace.com Further research into its derivatives has shown even greater potential; for instance, methyl dammarenoloate, a simple ester derivative, was identified as a lead compound with an exceptionally potent IC50 value of 0.037 μM. researchgate.netscispace.com This represents an inhibitory activity approximately 108 times more potent than the parent this compound and about 4800 times more active than acarbose (B1664774), a commercially available α-glucosidase inhibitor. researchgate.netscispace.com Mechanistic studies suggest that the inhibition by related compounds is reversible. researchgate.net The significant potency of its derivatives highlights the potential for structural modification of the this compound scaffold to develop powerful antidiabetic agents.
Table 1: α-Glucosidase Inhibitory Activity of this compound and its Derivative
| Compound | IC50 Value (μM) | Fold-Activity vs. This compound | Fold-Activity vs. Acarbose | Source(s) |
|---|---|---|---|---|
| This compound | 4.0 | 1x | ~44x | researchgate.netscispace.com |
| Methyl Dammarenoloate | 0.037 | ~108x | ~4800x | researchgate.netscispace.com |
| Acarbose | ~175-178 | - | 1x | researchgate.net |
Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator of both insulin (B600854) and leptin signaling pathways. Its inhibition is considered a promising strategy for treating type 2 diabetes and obesity.
Computational studies have been conducted to evaluate the potential of this compound and its derivatives as PTP1B inhibitors. researchgate.net In silico investigations, which predict the binding affinity and stability of a compound within the active site of a target protein, have identified this compound as a promising candidate for multipurpose inhibition of diabetes-related proteins, including PTP1B. researchgate.net These theoretical models ranked this compound (denoted as compound 1 in the study) as having the highest potential for PTP1B inhibition among the tested derivatives. researchgate.net While specific experimental IC50 values for this compound against PTP1B are not yet widely reported, these computational findings encourage further laboratory-based validation to confirm its role as a PTP1B inhibitor. researchgate.net
Investigation of α-Glucosidase Inhibition Mechanisms
Anticancer Research Perspectives
The search for novel oncological therapies has led to the exploration of a wide array of natural products. This compound has been evaluated for its cytotoxic effects against various cancer cells and for its ability to modulate pathways involved in cell death and proliferation.
Initial screenings have established that this compound possesses a broad spectrum of cytotoxic activity. Its effects have been evaluated against a panel of 60 human cancer cell lines, demonstrating activity against tumor types including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer. researchgate.netscispace.com
Specific studies have reported an EC50 value of 13.5 μM against the human leukemia HL60 cell line. researchgate.net While this compound itself showed no activity against the human melanoma cell line CRL1579 in one study, its derivatives, particularly those conjugated with L-amino acids, demonstrated enhanced cytotoxicity against this cell line (EC50 values ranging from 7.5-14.5 μM) as well as against HL60 cells (EC50 values from 4.7-21.7 μM). researchgate.net Furthermore, certain derivatives have shown modest activity against human gastric cancer (BGC-823) and human colon cancer (HCT-116) cell lines. researchgate.net
Effects on Cellular Redox Homeostasis and Mitochondrial Integrity
Research into dammarane-type triterpenoids, a class to which this compound belongs, has shed light on their significant impact on cellular redox homeostasis and the integrity of mitochondria, key organelles in programmed cell death. While direct studies on this compound are part of a broader investigation, the mechanisms elucidated for its close structural analogues provide a strong indication of its potential activities.
Studies on dammarane (B1241002) derivatives have shown they can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. researchgate.netresearchgate.net This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which disrupts the normal redox balance of the cell. researchgate.net An elevated level of ROS can lead to the collapse of the mitochondrial membrane potential (MMP), a critical event in the apoptotic cascade. researchgate.net
The integrity of the mitochondrial membrane is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). researchgate.net Investigations into dammarane triterpenoids have demonstrated an ability to up-regulate the expression of Bax while down-regulating Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol. researchgate.netresearchgate.net The release of cytochrome c subsequently activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the systematic dismantling of the cell. researchgate.netresearchgate.net
Furthermore, some seco-dammaranes have been found to inhibit the tyrosine kinase activity of crucial cell survival signaling receptors like the epidermal growth factor receptor (EGFR). nih.gov These receptors are upstream activators of the PI3K/Akt pathway, which plays a central role in promoting cell survival and attenuating apoptosis. nih.gov Inhibition of this pathway can therefore lower the threshold for inducing cell death. The induction of apoptosis is a key mechanism for the cytotoxic effects observed for this class of compounds. mdpi.com
In Vivo Antitumor Promotion Studies in Non-human Models
The potential of this compound derivatives as antitumor agents has been explored in preclinical in vivo models. In a notable study, the antitumor-promoting effects of various triterpenoids isolated from dammar resin were evaluated. mdpi.comresearchgate.net
One derivative of this compound, an aldehyde named (20S)-20-hydroxy-3,4-secodammara-4(28),24-dien-3-al, was specifically tested for its efficacy in a two-stage mouse skin carcinogenesis model. researchgate.net This widely used in vivo model assesses the ability of a compound to inhibit the development of tumors. The test was initiated using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) as the tumor initiator, followed by repeated applications of 12-O-tetradecanoylphorbol-13-acetate (TPA) as the tumor promoter. researchgate.net
The results of the study demonstrated that (20S)-20-hydroxy-3,4-secodammara-4(28),24-dien-3-al exhibited significant inhibitory effects on skin tumor promotion in this mouse model. researchgate.net This finding highlights the potential of this compound derivatives as a basis for developing chemopreventive agents.
Antimicrobial and Antifungal Research Perspectives
This compound and its derivatives have emerged as subjects of interest in the search for new antimicrobial and antifungal agents.
Evaluation of Antifungal Efficacy Against Pathogenic Fungi (e.g., Cryptococcus neoformans)
Significant findings have been reported regarding the antifungal potential of this compound derivatives, particularly against the pathogenic fungus Cryptococcus neoformans. This opportunistic yeast is a major cause of life-threatening meningitis, especially in immunocompromised individuals. mdpi.com
In one study, a semi-synthetic derivative, the N‐methylpiperazinyl amide of this compound, was identified as a highly potent lead compound. researchgate.netresearchgate.netnih.gov It demonstrated remarkable antifungal activity against Cryptococcus neoformans var. Grubii, with a Minimum Inhibitory Concentration (MIC) of ≤ 0.25 μg/mL. researchgate.netnih.gov This potency is approximately 30 times greater than that of fluconazole, a commonly used reference antifungal drug. researchgate.netnih.gov
Antifungal Activity of this compound Derivative
| Compound | Pathogen | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) | Fold Increase in Potency |
|---|---|---|---|---|---|
| N-methylpiperazinyl amide of this compound | Cryptococcus neoformans var. Grubii | ≤ 0.25 | Fluconazole | ~7.5 | ~30x |
Assessment of Antibacterial Spectrum
The antibacterial potential of dammarane-type triterpenoids has also been investigated, revealing a spectrum of activity. mdpi.comresearchgate.net Generally, these compounds, including derivatives from dammar resin, have shown more pronounced efficacy against Gram-positive bacteria compared to Gram-negative bacteria. asm.org
For instance, studies on various triterpenoids have demonstrated antibacterial action against Gram-positive strains such as Staphylococcus aureus, Staphylococcus epidermidis, and Listeria monocytogenes. asm.org Some dammarane triterpenoids have also shown activity against S. aureus and the Gram-negative bacterium Escherichia coli. mdpi.com Furthermore, research on related triterpenoid (B12794562) saponins (B1172615) with a dammarane skeleton has indicated that they can enhance the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to conventional β-lactam and aminoglycoside antibiotics, suggesting a role as potential antibiotic adjuvants. nih.gov
General Antibacterial Spectrum of Dammarane-Type Triterpenoids
| Bacterial Type | Example Species | Observed Activity |
|---|---|---|
| Gram-positive | Staphylococcus aureus (including MRSA) | Susceptible / Sensitizing effect |
| Staphylococcus epidermidis | Susceptible | |
| Listeria monocytogenes | Susceptible | |
| Gram-negative | Escherichia coli | Moderate to low susceptibility |
Antiviral Research Perspectives
This compound has been identified as a promising candidate in the field of antiviral research, with a particular focus on retroviruses.
Inhibition of Retroviral Replication (e.g., HIV-1, Simian Immunodeficiency Virus, Murine Leukemic Virus)
In vitro studies have demonstrated that this compound is a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1), the retrovirus responsible for Acquired Immunodeficiency Syndrome (AIDS). researchgate.net Screening of compounds isolated from the Aglaia species identified this compound as an effective agent against the early stages of the lentiviral replication cycle. researchgate.net
The compound was found to inhibit HIV-1 infection with a 50% inhibitory concentration (IC₅₀) of 0.48 µg/mL. Time-of-addition experiments suggested that its mechanism of action might be similar to that of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like nevirapine. researchgate.net
Significantly, the antiviral activity of this compound is not limited to HIV-1. It has also shown potent inhibition of the in vitro replication of other retroviruses, including Simian Immunodeficiency Virus (SIV) and Murine Leukemic Virus (MLV). researchgate.net This broader spectrum of activity distinguishes it from some established NNRTIs. researchgate.net Interestingly, the antiviral activity is structurally specific; the methyl ester analogue of this compound, known as methyl dammarenolate, displayed no inhibitory activity against HIV-1, highlighting the importance of the free carboxylic acid group for its function. researchgate.net
Antiviral Activity of this compound
| Compound | Virus | Activity | IC₅₀ (µg/mL) |
|---|---|---|---|
| This compound | HIV-1 | Potent Inhibition | 0.48 |
| Simian Immunodeficiency Virus (SIV) | Potent Inhibition | Not specified | |
| Murine Leukemic Virus (MLV) | Potent Inhibition | Not specified | |
| Methyl Dammarenolate | HIV-1 | No Activity | - |
Mechanisms of Action Against Viral Entry and Replication Cycle
This compound has demonstrated potential as an antiviral agent by interfering with critical stages of viral life cycles. Research indicates that its mechanisms of action include the inhibition of viral entry into host cells and the disruption of the viral replication process.
Time-of-addition assays have been instrumental in elucidating these mechanisms. For instance, in studies involving influenza A virus, a derivative of this compound was found to inhibit the entry of the virus into host cells. researchgate.net This was further supported by hemagglutination inhibition and surface plasmon resonance assays, which indicated that the compound binds tightly to the influenza HA protein, a key protein for viral entry. researchgate.net
In the context of retroviruses, such as HIV-1, time-of-addition experiments revealed that this compound's inhibitory kinetics are similar to that of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, suggesting it acts on early steps in the lentiviral replication cycle. nih.gov This implies that this compound may interfere with the reverse transcription process, a crucial step for retroviral replication. nih.govfrontiersin.org Furthermore, it has been suggested that this compound might inhibit viral attachment to host cells by damaging the virus envelope. researchgate.net
Activity Against Specific Viral Targets
The antiviral properties of this compound have been investigated against a range of specific viruses, with research highlighting its potential to inhibit key viral enzymes and proteins.
SARS-CoV-2 Main Protease: In silico studies have identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). researchgate.netresearchgate.netconacyt.mxnih.gov The main protease is a critical enzyme for the processing of viral polyproteins, making it an attractive target for antiviral drugs. nih.gov Molecular docking analyses have shown that this compound exhibits a strong binding affinity for the Mpro protein target. researchgate.netconacyt.mxbiorxiv.org These computational models suggest that this compound can fit into the binding pocket of the Mpro, potentially inhibiting its function and thus viral replication. researchgate.net
Influenza A Virus: this compound and its derivatives have shown activity against the influenza A virus. researchgate.netmdpi.com A derivative of this compound demonstrated potent anti-influenza activity against the H1N1 strain, with studies indicating it inhibits viral entry by binding to the hemagglutinin (HA) protein. researchgate.net
Epstein-Barr Virus (EBV): Research suggests that this compound can inhibit the lytic cycle of the Epstein-Barr virus. taylorfrancis.comdntb.gov.ua The lytic cycle is the productive phase of the virus's life cycle where new virus particles are produced. nih.govmdpi.com Studies on related compounds, such as moronic acid, have shown that they can inhibit the expression of key EBV immediate-early proteins, Rta and Zta, which are essential for activating the lytic cascade. nih.gov This suggests a potential mechanism by which this compound may interfere with EBV replication.
Herpes Simplex Viruses (HSV): this compound has been identified as having in vitro antiviral activity against both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). tandfonline.comnih.govmdpi.comusda.govcore.ac.uk Studies have shown that it can cause a significant reduction in the viral cytopathic effect in cell cultures. nih.gov The IC50 values for this compound against HSV-1 and HSV-2 have been reported as 3 µM and 2 µM, respectively. mdpi.com
Table 1: Antiviral Activity of this compound Against Specific Viral Targets
Anti-inflammatory and Immunomodulatory Research Perspectives
This compound and related compounds have been investigated for their potential to modulate inflammatory responses, a key aspect of many diseases.
Research has shown that dammarane-type triterpenoids can influence key signaling pathways involved in inflammation. researchgate.net Specifically, they have been found to modulate the nuclear factor-kappa B (NF-κB) pathway and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). taylorfrancis.comresearchgate.netnih.gov
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. nih.govnih.gov Studies on related compounds have demonstrated that they can inhibit the activation of NF-κB. researchgate.netnih.gov For example, certain 3,4-seco-dammarane triterpenoid saponins have been shown to markedly decrease the expression of NF-κB/p65 protein in lipopolysaccharide (LPS)-induced RAW 264.7 cells. researchgate.net
The enzymes iNOS and COX-2 are key mediators of inflammation, responsible for the production of nitric oxide (NO) and prostaglandins, respectively. nih.govmdpi.com Their expression is often upregulated during inflammatory conditions. Research has shown that dammarane triterpenoids can inhibit the expression of both iNOS and COX-2. researchgate.netmdpi.com This inhibitory effect is likely linked to the modulation of the NF-κB pathway, as NF-κB is a key transcription factor for both iNOS and COX-2 genes. nih.gov
The anti-inflammatory potential of dammarane-type triterpenoids has been evaluated in various non-human models of inflammation. mdpi.comresearchgate.netnih.gov These studies provide evidence for the in vivo efficacy of these compounds.
One common model is the carrageenan-induced paw edema model in rats, which is used to assess acute inflammation. nih.gov In this model, the administration of certain plant extracts containing dammarane-type compounds has been shown to inhibit paw edema. nih.gov Another model involves the use of 12-O-tetradecanoylphorbol-13-acetate (TPA) to induce ear edema in mice, which mimics inflammatory skin conditions. mdpi.com Studies with related triterpenoids have demonstrated a significant suppression of edema in this model. mdpi.com
Furthermore, the anti-inflammatory effects have been assessed in models of rheumatoid arthritis induced by complete Freund's adjuvant in rats. nih.gov In these studies, specific fractions of plant extracts rich in relevant compounds reduced osteoclast formation and the expression of COX-2. nih.gov Additionally, in vivo studies have demonstrated the ability of related compounds to suppress carboxymethylcellulose-induced leukocyte migration. nih.gov
Modulation of Pro-inflammatory Signaling Pathways (e.g., NF-κB, iNOS, COX-2)
Other Investigational Biological Activities
Beyond its antiviral and anti-inflammatory properties, this compound has been explored for other potential biological activities.
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down the neurotransmitter acetylcholine. researchgate.netnih.gov Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. researchgate.netnih.gov
Studies investigating the effects of this compound and its derivatives on cholinesterase activity have yielded mixed results. Some research indicates that this compound itself and several of its A-seco-dammarane derivatives exhibit very low or no activity against acetylcholinesterase. researchgate.netresearchgate.netx-mol.net In one study, a series of derivatives, including amides and esters of this compound, were synthesized and evaluated, with most showing weak or no inhibition of AChE. researchgate.netresearchgate.net
However, other research on related dammarane triterpenoids has suggested some potential for cholinesterase inhibition. For instance, certain modified dipterocarpol (B1150813) compounds, which share the dammarane scaffold, have shown pronounced inhibitory activity against AChE. researchgate.net This suggests that the specific structural features of the triterpenoid play a crucial role in its ability to interact with and inhibit cholinesterases. researchgate.net
Table 2: Investigational Biological Activities of this compound
Identification of Additional Pharmacological Targets
Beyond its well-documented anti-inflammatory and anticancer properties, this compound has been investigated for a range of other pharmacological activities in vitro and in preclinical in vivo models. These studies have unveiled a broader spectrum of potential therapeutic applications, targeting viral infections, metabolic disorders, and neurodegenerative processes.
Antiviral Activity
This compound has demonstrated notable antiviral effects, particularly against retroviruses. In vitro studies have shown its potent inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1). nih.govthieme-connect.com Screening of compounds from Aglaia sp. identified this compound as a powerful inhibitor of early stages in the lentiviral replication cycle, with an IC50 of 0.48 µg/ml against HIV-1 infection. nih.govthieme-connect.com Further investigations revealed that its mechanism of action shares kinetic similarities with the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. nih.govthieme-connect.com However, unlike Nevirapine, this compound also effectively inhibited the replication of other retroviruses, including Simian Immunodeficiency Virus (SIV) and Murine Leukemic Virus (MLV), in vector-based antiviral screening. nih.govthieme-connect.com Interestingly, the antiviral activity appears to be specific to the acidic form of the molecule, as its methyl ester analogue, methyl dammarenolate, showed no anti-HIV-1 activity. nih.govthieme-connect.com
The compound has also been found to be active against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). mdpi.com
Anticancer and Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against a variety of human cancer cell lines. It has shown cytotoxic effects against leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines. researchgate.netscispace.com Another study highlighted its potency against cervical cancer, leukemia, and melanoma cell lines. mdpi.comresearchgate.net
Derivatives of this compound have also been synthesized and evaluated for their anticancer potential. For instance, the reduction of this compound to an alcohol or an aldehyde, or its conjugation with L-amino acids, was found to enhance its cytotoxicity against the human melanoma cell line CRL1579. researchgate.netnih.gov A study on a specific derivative, 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid (SDT), isolated from silver birch buds, demonstrated a dose-dependent decrease in the proliferation of A375 and C32 melanoma cell lines. mdpi.com
Further research has indicated that this compound can induce cell cycle arrest. In HeLa cells, it was found to cause arrest at the S and G2/M phases of the cell cycle. nih.govthieme-connect.com
Table 1: In Vitro Anticancer Activity of this compound and its Derivatives
| Cell Line | Compound | Effect | Reference |
|---|---|---|---|
| A375 (Melanoma) | 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid (SDT) | IC50 of 27.3 µM after 24h | mdpi.com |
| C32 (Melanoma) | 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid (SDT) | IC50 of 30.5 µM after 24h | mdpi.com |
| CRL1579 (Melanoma) | This compound derivatives | Enhanced cytotoxicity | nih.gov |
| HeLa (Cervical Cancer) | This compound | Arrests cells at S and G2/M phase | nih.govthieme-connect.com |
| Various | This compound | Cytotoxic to leukemia, lung, colon, CNS, melanoma, ovarian, renal, breast cancer cell lines | researchgate.netscispace.com |
Metabolic Effects
Recent research has explored the potential of this compound and its derivatives in modulating metabolic pathways, particularly those related to diabetes. These compounds have been investigated for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netscispace.com
A study synthesizing various derivatives of this compound through esterification and amination found that many of these new compounds exhibited higher inhibitory activity against α-glucosidase compared to the parent compound. researchgate.netscispace.com Notably, methyl dammarenoloate emerged as a highly potent inhibitor, with an IC50 value of 0.037 μM, making it significantly more active than the standard drug acarbose and the original this compound (IC50 of 4.0 μM). researchgate.netscispace.com
In silico studies have further supported these findings, with molecular docking simulations showing a favorable interaction between this compound derivatives and the α-glucosidase protein structure (PDB-3W37). researchgate.net These computational analyses also suggested potential inhibitory activity against protein-tyrosine phosphatase 1B (PTP1B), another key target in diabetes and obesity. researchgate.net
Table 2: α-Glucosidase Inhibitory Activity of this compound and its Derivative
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 4.0 | researchgate.netscispace.com |
| Methyl Dammarenoloate | 0.037 | researchgate.netscispace.com |
| Acarbose (Reference) | Approx. 177.6 | researchgate.netscispace.com |
Neuroprotective Effects
The potential neuroprotective properties of dammarane-type triterpenoids, including compounds structurally related to this compound, have been a subject of investigation. These compounds are being explored for their potential in preventing and treating neurodegenerative diseases. nih.govnih.gov While direct studies on this compound are limited, research on related dammarane saponins from Panax notoginseng has shown protection against glutamate-induced cell damage in PC12 cells. nih.gov These saponins were found to increase cell viability, reverse mitochondrial membrane potential collapse, and reduce oxidative stress markers. nih.gov
Furthermore, in silico docking studies have suggested that this compound could have a binding affinity for the main protease (Mpro) of the SARS-CoV-2 virus, a target for antiviral drug development. f1000research.com While not a direct measure of neuroprotection, this highlights the compound's potential to interact with key biological targets that could be relevant in the broader context of neurological health, given the neurological complications associated with some viral infections.
Anti-inflammatory Effects
In addition to its other activities, this compound has been noted for its anti-inflammatory properties. researchgate.netgoogle.fi Studies on related 3,4-seco-dammarane triterpenoid saponins have demonstrated significant anti-inflammatory activity in lipopolysaccharide-activated RAW 264.7 cells. acs.org These compounds were found to decrease the secretion of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), prostaglandin (B15479496) E2 (PGE2), and interleukin 6 (IL-6), and to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric-oxide synthase (iNOS). acs.org
Advanced Analytical and Computational Approaches in Dammarenolic Acid Research
State-of-the-Art Spectroscopic Characterization
Spectroscopic techniques are indispensable for the detailed structural elucidation of dammarenolic acid. High-resolution Nuclear Magnetic Resonance (NMR) and advanced Mass Spectrometry (MS) are the cornerstones of this analytical approach, often supplemented by other methods for a comprehensive understanding.
High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, is a powerful, non-destructive technique for determining the intricate molecular structure of this compound. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule, allowing for the assignment of their precise positions in the tetracyclic dammarane (B1241002) skeleton.
In ¹H-NMR spectra of triterpenoids, the signals for methyl groups, olefinic protons, and protons adjacent to hydroxyl or carboxyl groups are particularly diagnostic. For this compound, specific chemical shifts and coupling constants help to confirm the stereochemistry and conformation of the molecule. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals, especially in complex regions of the spectrum where signal overlap is common. These techniques reveal correlations between neighboring protons (COSY) and between protons and their directly attached or long-range coupled carbon atoms (HSQC and HMBC, respectively), which is essential for piecing together the complete structural puzzle.
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-3 | - | ~178.0 |
| C-20 | - | ~75.0 |
| C-24 | ~5.1 (t) | ~125.0 |
| C-25 | - | ~131.0 |
| CH₃ (various) | ~0.8-1.7 (s, d) | ~15.0-30.0 |
Note: The data presented in this table is illustrative and may vary depending on the solvent and experimental conditions.
Mass spectrometry is a fundamental tool for the analysis of triterpenoids, providing information on molecular weight and fragmentation patterns that aid in structural identification. Due to the low volatility and thermal instability of this compound, techniques that couple chromatographic separation with mass spectrometry are particularly effective.
GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, this compound typically requires derivatization to increase its volatility. This process, often involving methylation, converts the carboxylic acid and hydroxyl groups into their more volatile ester and ether forms, respectively. The resulting electron ionization (EI) mass spectra provide characteristic fragmentation patterns that can be used for identification by comparison with spectral libraries. GC-MS has been successfully used to identify this compound as a component of dammar resin.
HPLC-MS and LC-MS/MS (High-Performance Liquid Chromatography-Mass Spectrometry and Tandem Mass Spectrometry): HPLC-MS is a powerful technique that allows for the analysis of this compound in its native form without the need for derivatization. It is particularly useful for analyzing complex mixtures like plant extracts. Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are employed to generate intact molecular ions ([M-H]⁻ or [M+H]⁺), from which the molecular weight can be determined with high accuracy. LC-MS/MS takes this a step further by isolating the molecular ion and subjecting it to collision-induced dissociation, generating a fragmentation spectrum that is highly specific to the compound's structure. This enhances the certainty of identification and allows for quantification even in complex matrices.
HR-MS (High-Resolution Mass Spectrometry): HR-MS provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound and differentiate it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).
Other MS Techniques: Direct Temperature-Resolved Mass Spectrometry (DTMS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) have also been applied in the analysis of resins containing this compound. DTMS provides a rapid screening of components based on their thermal desorption profiles, while MALDI-MS is particularly useful for analyzing high-molecular-weight compounds and complex mixtures with minimal fragmentation.
While NMR and MS are the primary tools, other spectroscopic methods can provide complementary information.
EPR (Electron Paramagnetic Resonance) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique specific to molecules with unpaired electrons. While this compound itself is not a radical, EPR can be used to study its interactions with radical species or to investigate paramagnetic metal complexes of this compound. This can be relevant in studies of antioxidant activity or in understanding the role of the compound in certain biological processes that involve free radicals. The technique provides information on the identity and environment of the paramagnetic species.
Advanced Mass Spectrometry (MS) Applications (e.g., GC-MS, HPLC-MS, LC-MS/MS, DTMS, MALDI-MS, HR-MS)
Chromatographic Separation and Isolation Techniques
The effective separation and isolation of this compound from its natural sources are critical for its detailed study and for obtaining pure standards for pharmacological testing.
Gas chromatography is a widely used technique for separating and analyzing volatile compounds. In the context of this compound, GC analysis is typically performed on derivatized samples to overcome the compound's low volatility. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for identifying the individual triterpenoid (B12794562) components, including this compound, in complex resinous mixtures like dammar.
Table 2: GC Conditions for Triterpenoid Analysis
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped from a low to high temperature (e.g., 100°C to 300°C) |
| Derivatization | Often required (e.g., methylation with diazomethane) |
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. It offers excellent performance for separating structurally similar triterpenoids from complex botanical extracts. HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.
Different HPLC modes, such as reversed-phase or normal-phase, can be employed depending on the polarity of the target compounds. For triterpenoids, reversed-phase HPLC using columns like C18 is common. Detection is often achieved using a UV detector, although this compound lacks strong chromophores, which can result in low sensitivity. To overcome this, derivatization with fluorescent tags (e.g., dansyl chloride) can be employed to enhance detection limits significantly. When coupled with detectors like mass spectrometers (HPLC-MS) or diode array detectors (HPLC-DAD), HPLC provides comprehensive qualitative and quantitative information, making it an ideal tool for creating detailed chemical profiles of plant extracts containing this compound.
Table 3: HPLC Conditions for this compound Profiling
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile, methanol) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (at low wavelengths, e.g., 210 nm), FLD (with derivatization), or MS |
Gas Chromatography (GC) for Component Analysis
Computational Chemistry and Molecular Modeling
In the realm of natural product research, computational chemistry and molecular modeling have emerged as indispensable tools for elucidating the therapeutic potential of compounds like this compound. These in silico approaches provide profound insights into molecular interactions, conformational dynamics, and bioactivity profiles, thereby accelerating the drug discovery process. By simulating complex biological scenarios at a molecular level, researchers can predict and analyze the behavior of this compound, guiding further experimental validation.
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and the nature of the interactions. f1000research.commdpi.com In the study of this compound, molecular docking simulations have been instrumental in identifying potential protein targets and elucidating the structural basis of its biological activities. researchgate.netf1000research.com
These simulations involve computationally placing the three-dimensional structure of this compound into the binding site of a target protein. nih.govu-strasbg.fr Scoring functions are then used to estimate the binding energy, with lower scores typically indicating a more favorable interaction. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net
Research has shown that this compound exhibits significant binding affinities for various protein targets. For instance, in studies related to SARS-CoV-2, this compound was identified as having a strong binding affinity for the main protease (Mpro), a crucial enzyme for viral replication. researchgate.netf1000research.comresearchgate.net The binding interactions often involve key amino acid residues within the active site of the protein. researchgate.net
Table 1: Selected Molecular Docking Studies of this compound
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Interacting Residues (if specified) | Reference |
| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -7.2 | THR A: 111 | researchgate.net |
| α-glucosidase | 3W37 | Not explicitly stated, but good agreement with lab results was found. | Not specified | researchgate.netresearchgate.netresearchgate.net |
This table is generated based on available data and may not be exhaustive.
The insights gained from molecular docking not only help in understanding the mechanism of action of this compound but also provide a foundation for designing more potent and selective derivatives.
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. dovepress.commdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of both the ligand and the protein. mdpi.comscielo.org.co
In the context of this compound research, MD simulations have been employed to assess the stability of its complexes with target proteins. researchgate.net By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), scientists can determine if the ligand remains stably bound within the active site and identify which regions of the protein exhibit the most significant movements. mdpi.com These simulations can also shed light on the role of solvent molecules and the energetics of binding. biorxiv.orgmdpi.com
For instance, MD simulations performed on complexes of this compound derivatives with enzymes like α-glucosidase have demonstrated the structural stability and conformational flexibility of these interactions. researchgate.net Such studies are crucial for validating the binding modes predicted by molecular docking and for providing a more realistic representation of the biological system. The analysis of the simulation trajectory can reveal subtle conformational rearrangements that are essential for biological activity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. sddn.esmdpi.comijsrmt.com By analyzing a dataset of compounds with known activities, QSAR models can predict the bioactivity of new or untested molecules, including derivatives of this compound. nih.gov
The process of QSAR modeling involves several key steps:
Data Set Collection: A series of structurally related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov
While specific QSAR models exclusively for this compound are not extensively detailed in the provided context, the principles of QSAR are highly applicable to its research. For example, by synthesizing a series of this compound derivatives and evaluating their inhibitory activity against a specific enzyme, a QSAR model could be developed. This model could then be used to predict the activity of other hypothetical derivatives, thereby guiding the synthesis of more potent compounds and reducing the need for extensive experimental screening. nih.gov
In Silico Prediction of Target Specificity and Biological Activity Spectra
Beyond predicting the interaction with a single target, computational methods can also be employed to predict the broader biological activity profile and potential targets of a compound. iddd.groupmdpi.com These in silico approaches leverage large databases of known drug-target interactions and sophisticated algorithms to generate a spectrum of probable biological activities for a given molecule like this compound. frontiersin.org
One such approach is the use of web servers and software that can predict a compound's biological activity spectrum based on its chemical structure. iddd.groupmdpi.com These tools compare the structural features of the query molecule to those of compounds with known biological activities in their database. The output is often a list of predicted activities with associated probabilities. frontiersin.org This can help in identifying potential new therapeutic applications for this compound, a process known as drug repositioning. It can also help in foreseeing potential off-target effects.
Furthermore, target prediction tools can be used to identify potential protein targets for this compound. iddd.group These methods can be based on ligand similarity, where the compound is compared to known ligands of specific proteins, or on more complex machine learning models trained on large-scale bioactivity data. The identification of potential targets through these in silico methods provides valuable hypotheses that can be subsequently tested experimentally.
Future Trajectories and Emerging Research Avenues for Dammarenolic Acid
Elucidating Undiscovered Molecular Targets and Signaling Networks
Future research on dammarenolic acid is poised to uncover a more extensive network of molecular interactions and signaling pathways. While some targets have been identified, a comprehensive understanding of its mechanism of action requires deeper investigation. Current knowledge indicates that this compound and its derivatives can inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the insulin (B600854) receptor. mdpi.com These receptors are crucial activators of the phosphatidylinositol 3'-kinase/protein kinase B (PI3K/Akt) pathway, which governs cellular metabolism and promotes cell survival by inhibiting apoptosis. mdpi.com
Further studies have pointed towards the modulation of other significant signaling pathways. For instance, in melanoma cells, a dammarane-type triterpenoid (B12794562) was shown to upregulate beclin-1, a key protein in autophagy, suggesting that the compound's molecular target lies in upstream signaling pathways. mdpi.com Additionally, in silico studies have proposed protein tyrosine phosphatase 1B (PTP1B) as a potential target for this compound derivatives, which could have implications for diabetes treatment. researchgate.netpreprints.org The anti-retroviral activity of this compound has also been established, where it was found to potently inhibit the replication of HIV-1 and other retroviruses, with a mechanism of action that appears distinct from existing non-nucleoside RT-inhibitors. nih.gov
Network pharmacology and in silico analyses, such as inverse docking and molecular dynamics simulations, are powerful tools to predict and validate additional molecular targets. nih.gov These approaches can help to map the complex interactions between this compound and various cancer-related proteins and signaling pathways, providing a more holistic view of its therapeutic potential. nih.gov
Integration of Multi-Omics Data in this compound Research
The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—presents a significant opportunity to advance our understanding of this compound's biological effects. nih.gov This holistic approach can unravel the complex interplay of molecules and pathways affected by the compound, moving beyond a single-target perspective. nih.govresearchgate.net By combining different omics datasets, researchers can identify novel biomarkers, understand mechanisms of action on a systemic level, and predict therapeutic outcomes with greater accuracy. nih.govfrontiersin.org
For instance, analyzing the transcriptomic and proteomic changes in cancer cells treated with this compound could reveal alterations in gene and protein expression that are central to its anti-cancer effects. Metabolomic studies could further elucidate the metabolic pathways disrupted by the compound. The use of platforms like mixOmics, an R package designed for the exploration and integration of omics data, can facilitate the analysis of these large and complex datasets. mixomics.org Such integrative approaches are crucial for building comprehensive models of how this compound functions within a biological system and for identifying potential synergistic or antagonistic interactions. researchgate.net The availability of multi-omics data in public repositories provides a valuable resource for these investigations. nih.gov
Advanced Methodological Development for Preclinical Investigation
The preclinical investigation of this compound will benefit significantly from the adoption of advanced methodologies. In silico methods, including molecular docking and molecular dynamics simulations, are becoming increasingly vital for the initial screening and rational design of new derivatives. preprints.orgfrontiersin.org These computational tools allow for the prediction of binding affinities and the visualization of interactions between this compound and its molecular targets at an atomic level, thereby guiding experimental studies. researchgate.net
Virtual screening can be employed to test large libraries of this compound derivatives against known protein structures, helping to prioritize compounds with the highest potential for further development. frontiersin.org Furthermore, quantitative structure-activity relationship (QSAR) analyses can help to establish correlations between the chemical structures of this compound derivatives and their biological activities. researchgate.net These advanced preclinical models are essential for reducing the time, cost, and ethical concerns associated with traditional animal testing, while providing deeper mechanistic insights. researchgate.net
Exploration of Synergistic Interactions with Other Bioactive Compounds
Investigating the synergistic interactions between this compound and other bioactive compounds holds immense promise for enhancing therapeutic efficacy. phytopharmajournal.comnih.gov Combining this compound with other natural products or conventional drugs could lead to improved treatment outcomes, potentially at lower doses, thereby reducing toxicity. frontiersin.org The mechanisms underlying such synergy can be multifaceted, including targeting different pathways, enhancing bioavailability, or overcoming drug resistance. mdpi.com
For example, combining this compound with other phytochemicals known for their anti-cancer or anti-inflammatory properties could result in a more potent therapeutic effect. phytopharmajournal.com Research into such combinations requires rigorous evaluation to distinguish between synergistic, additive, and antagonistic effects. nih.gov Understanding these interactions at a molecular level is crucial for the rational design of effective combination therapies. frontiersin.org This area of research could unlock new therapeutic strategies for a variety of diseases, leveraging the complex interplay of different bioactive molecules. phytopharmajournal.com
Q & A
Q. What are the primary natural sources and structural characteristics of Dammarenolic acid?
this compound, a triterpenoid, is derived from the resin of Shorea species (e.g., Shorea wiesneri) and other Dipterocarpaceae plants. Structurally, it belongs to the dammarane family, featuring a tetracyclic scaffold with a hydroxyl group at C-3 and a carboxylic acid moiety at C-20 (IUPAC name: 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid) . Its molecular formula is C₃₀H₅₀O₃, with a molecular weight of 458.716 g/mol, confirmed via high-resolution mass spectrometry .
Q. What analytical techniques are commonly employed to identify and quantify this compound in complex matrices?
- Gas chromatography-mass spectrometry (GC-MS) is widely used after derivatization (e.g., methoximation-trimethylsilylation) to enhance volatility. For example, studies on biodeterioration in art materials employed GC-MS to monitor this compound degradation products, such as ocotillone-type derivatives, under fungal exposure .
- Total Ion Chromatogram (TIC) analysis coupled with time-course studies (e.g., 0–30 min gradients) helps quantify this compound in mixtures, with peaks identified using reference standards and retention indices .
Advanced Research Questions
Q. How can molecular docking studies elucidate the potential antiviral mechanisms of this compound against SARS-CoV-2?
Molecular docking using tools like PyRx and AutoDock evaluates binding affinities (kcal/mol) between this compound and viral targets:
- Spike glycoprotein (S-protein) : this compound exhibits moderate binding (-7.2 kcal/mol), suggesting potential interference with viral entry by competing with ACE2 receptor binding .
- Main protease (Mpro) : Higher affinity (-8.5 kcal/mol) indicates inhibition of viral replication by blocking Mpro’s catalytic dyad (Cys145-His41) . Methodological considerations include using PDB structures (e.g., 6LU7 for Mpro), grid parameter optimization, and validation via molecular dynamics simulations to account for conformational flexibility .
Q. What methodological considerations are critical when assessing the stability of this compound under microbial exposure?
- Controlled microbial inoculation : Studies using Penicillium chrysogenum revealed a 7.02% increase in this compound concentration (ΔNᵢ) alongside hydroxyl-dammarenone depletion (-20.13% ΔNᵢ), indicating oxidative side-chain modifications .
- Environmental monitoring : Track humidity (>70% RH) and temperature (25°C) to replicate biodeterioration conditions. GC-MS data should be normalized to internal standards (e.g., oleanonic acid) to mitigate matrix effects .
Q. How do researchers address discrepancies in this compound’s bioactivity data across experimental models?
- Model specificity : In vitro antiviral assays (e.g., plaque reduction in Vero cells) may show lower efficacy compared to in silico docking due to cellular uptake limitations. Parallel cytotoxicity assays (e.g., CC₅₀ > 50 µM) ensure activity is not confounded by cell death .
- Data normalization : Use relative binding affinity ratios (e.g., this compound vs. control ligands like remdesivir) to contextualize results across studies .
Data Contradiction Analysis
Q. Why do some studies report this compound as stable in ancient resins but unstable under fungal exposure?
- Material matrix effects : In archaeological balms (e.g., Egyptian mummification resins), lipid-rich matrices protect this compound from oxidation, evidenced by intact TIC profiles over millennia .
- Microbial activity : Fungal enzymes (e.g., oxidases from P. chrysogenum) accelerate degradation in art materials, producing polar derivatives that compromise structural integrity .
Methodological Recommendations
- Experimental design : For antiviral studies, combine molecular docking with cell-based assays (e.g., pseudovirus neutralization) to validate target engagement .
- Data presentation : Use tables to summarize binding affinities (Table 1) and degradation kinetics (Table 2), ensuring self-explanatory footnotes and consistent units .
Q. Table 1. Binding affinities of this compound against SARS-CoV-2 targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference Ligand |
|---|---|---|---|
| Spike glycoprotein | 6VSB | -7.2 | ACE2 (-8.1) |
| Main protease (Mpro) | 6LU7 | -8.5 | Remdesivir (-7.4) |
Q. Table 2. Stability of this compound under microbial exposure
| Condition | ΔNᵢ (%) | Key Degradation Product |
|---|---|---|
| P. chrysogenum (5 days) | +7.02 | Ocotillone derivatives |
| Control (sterile) | ±0.5 | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
